trans-2,3-Dibromo-2-butene-1,4-diol
Overview
Description
trans-2,3-Dibromo-2-butene-1,4-diol: is an organic compound with the molecular formula C4H6Br2O2 . It is a dibromo derivative of butene diol, characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. This compound is known for its utility in organic synthesis, particularly in bromination reactions to synthesize complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene-1,4-diol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butene backbone. The reaction can be represented as follows:
HOCH2CH=CHCH2OH+Br2→HOCH2C(Br)=C(Br)CH2OH
The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding butene diol.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Butene diol.
Substitution: Various substituted butene diols depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2,3-Dibromo-2-butene-1,4-diol is widely used in organic synthesis as a brominating agent. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent to study enzyme
Properties
IUPAC Name |
(E)-2,3-dibromobut-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXIJRBKWTTJH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(/CO)\Br)/Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3024942 | |
Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3234-02-4, 21285-46-1 | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20121 | |
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Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Record name | Dibromobutenediol | |
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Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |
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Record name | 2,4-diol | |
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Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |
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Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |
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Record name | 2,3-dibromo-2-butene-1,4-diol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |
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Melting Point |
234 to 237 °F (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-2,3-Dibromo-2-butene-1,4-diol contribute to creating a corrosion inhibitor from waste PET?
A: this compound is a key reactant in the depolymerization of waste poly(ethylene terephthalate) (PET). [] In this process, it reacts with the PET polymer chains, breaking them down into smaller oligomer units. The resulting oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), exhibits corrosion-inhibiting properties. [] This approach not only provides a potential solution for managing PET waste but also offers a more sustainable route for producing corrosion inhibitors.
Q2: What are the advantages of using microwave irradiation in this synthesis process?
A: The research highlights the use of microwave irradiation as a more efficient alternative to conventional heating for PET depolymerization. [] Microwave irradiation can significantly reduce the reaction time needed to break down the PET, making the process faster and potentially less energy-intensive.
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